(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine
Description
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine (CAS: 1213317-27-1) is a chiral diamine compound characterized by a 3-methoxyphenyl substituent attached to the first carbon of an ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound’s stereochemistry at the C1 position (R-configuration) and the presence of a methoxy group at the phenyl ring’s meta-position distinguish it from structurally related diamines.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
InChI Key |
FEYNEJSEBGSCJI-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CN)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. For example, 3-methoxyphenylacetonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity as an antidepressant, antipsychotic, or neuroprotective agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be contextualized by comparing it to analogs with variations in the diamine chain length, phenyl substituents, or stereochemistry. Below is a detailed analysis:
Structural Analogues with Different Diamine Chains
- Ethane-1,2-diamine vs. Propane-1,3-diamine Backbones :
Compounds with ethane-1,2-diamine linkers (e.g., the target compound) generally exhibit lower cytotoxicity compared to those with propane-1,3-diamine chains. For instance, propane-1,3-diamine derivatives (e.g., compounds 11, 14, and 15 in ) demonstrated significantly higher cytotoxicity in antimycobacterial studies, likely due to increased cellular membrane disruption. However, ethane-1,2-diamine derivatives often show reduced antimycobacterial activity (higher MIC values), suggesting a trade-off between efficacy and safety .
Analogues with Varying Phenyl Substituents
- 3-Methoxy vs. 4-Methoxy or Halogen Substituents: The position and nature of the phenyl substituent critically influence stability and bioactivity. For example: (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine (CAS: 1213321-93-7) replaces the methoxy group with a chloro substituent. (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine features dual 4-methoxyphenyl groups. 2-(2-Alkoxyphenyl)-1H-imidazolines: These derivatives, synthesized from ethane-1,2-diamine and methyl 2-alkoxybenzoates, are prone to thermal dealkylation, converting to 2-(2-hydroxyphenyl)-1H-imidazoline under distillation conditions. This instability contrasts with the target compound’s 3-methoxy group, which may offer better thermal stability .
Stereochemical Variants
- (1R) vs. (1S) Enantiomers :
The stereochemistry at the C1 position significantly impacts chiral recognition in catalysis. For example, (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine (CAS: 1213529-91-9) exhibits distinct binding affinities in metal-ligand complexes compared to its R-enantiomer. Such differences are critical in asymmetric synthesis, where enantiomeric excess (ee) depends on ligand configuration .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| This compound | 1213317-27-1 | C₉H₁₄N₂O | 166.22 | 3-Methoxyphenyl | Chiral ligand, moderate stability |
| (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine | 1213321-93-7 | C₈H₁₁ClN₂ | 170.64 | 3-Chlorophenyl | Higher electrophilicity |
| (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | N/A | C₁₆H₂₀N₂O₂ | 272.34 | Dual 4-methoxyphenyl | Enhanced enantioselectivity, low solubility |
| 2-(2-Methoxyphenyl)-1H-imidazoline | N/A | C₁₀H₁₁N₂O | 175.21 | 2-Methoxyphenyl | Thermally unstable |
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